2-Naphthol

Descripción

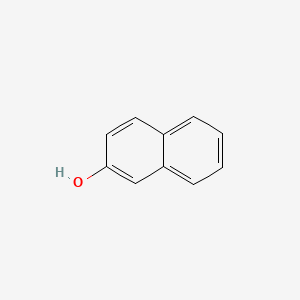

This compound is a colorless crystalline solid and an isomer of 1-naphthol, differing by the location of the hydroxyl group on naphthalene. The naphthols are naphthalene homologues of phenol, with the hydroxyl group being more reactive than in the phenols. This compound has several different uses including dyes, pigments, fats, oils, insecticides, pharmaceuticals, perfumes, antiseptics, synthesis of fungicides, and antioxidants for rubber. Detection of this compound in urine usually results from long-term persistent exposure to pesticides such as chlorpyrifos, but also due to exposure to naphthalene in older types of mothballs, fires that produce polyaromatic hydrocarbons (PAHs), and tobacco smoke.

RN given refers to parent cpd

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZRIHNYRIHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26716-78-9, Array | |

| Record name | 2-Naphthalenol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26716-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betanaphthol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027061 | |

| Record name | 2-Naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; Darkens upon aging and exposure to sunlight; [Hawley] Tan chips with a phenol-like odor; [MSDSonline], Solid, WHITE-TO-YELLOWISH-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

152.7 °C, 153 °C, 153 °C (307 °F) (Closed cup), 307 °F (153 °C) (Closed cup) | |

| Record name | 2-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 7.55X10+2 mg/L at 25 °C, Soluble in alcohol, ether, chloroform, glycerol, oils, alkaline solutions, Very soluble in ethanol, ethyl ether; soluble in benzene, chloroform; slightly soluble in ligroin, 1 gram dissolves in 1000 mL water, 80 mL boiling water, 0.8 mL alcohol, 17 mL chloroform, 1.3 mL ether, 755 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.074 | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.28 g/cu cm at 20 °C, 1.28 g/cm³ | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5 | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 9.9 mm Hg at 144 °C, Vapor pressure = 2.9X10-3 mm Hg at 25 °C (extrapolated - Super cooled liquid), 3.2X10-4 mm Hg at 25 °C (solid) (Extrapolated using value obtained from Boublik T et al (1984)), Vapor pressure, Pa at 25 °C: 2 | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, lustrious, bulky leaflets or white powder. Darkens with age | |

CAS No. |

135-19-3, 1321-67-1 | |

| Record name | 2-Naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betanaphthol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-NAPHTHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETANAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Z71CIK5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

121.6 °C, 123 °C, 122 °C | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Solubility of 2-Naphthol in Organic Solvents: A Comprehensive Technical Guide for Researchers

Introduction: Understanding the Significance of 2-Naphthol

This compound, a bicyclic aromatic compound, is a cornerstone intermediate in the chemical industry, pivotal for the synthesis of a vast array of dyes, pigments, pharmaceuticals, and rubber antioxidants.[1][2] Its utility in drug development and organic synthesis is intrinsically linked to its solubility characteristics. A thorough comprehension of how this compound behaves in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing novel formulations. This guide provides an in-depth exploration of the solubility of this compound, grounded in the principles of physical chemistry and supported by empirical data, to empower researchers, scientists, and drug development professionals in their work.

Theoretical Framework: The Intermolecular Forces Governing Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is energetically favored when the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. In the case of this compound, its molecular structure—a hydrophobic naphthalene ring system coupled with a hydrophilic hydroxyl group—gives rise to a nuanced solubility profile.[3]

The primary intermolecular forces at play are:

-

Hydrogen Bonding: The hydroxyl (-OH) group of this compound can act as both a hydrogen bond donor and acceptor. This is the most significant factor contributing to its solubility in protic solvents like alcohols.[3]

-

Dipole-Dipole Interactions: The polar C-O and O-H bonds in this compound create a permanent dipole moment, allowing for electrostatic interactions with other polar solvent molecules.

-

London Dispersion Forces: These are weak, transient forces arising from temporary fluctuations in electron density. The large, aromatic naphthalene rings of this compound provide a substantial surface area for these interactions, which are the primary driver for its solubility in non-polar solvents.

The interplay of these forces explains why this compound exhibits solubility in a broad spectrum of organic solvents, ranging from polar to non-polar.

Quantitative Solubility Data

The following table summarizes the experimentally determined solubility of this compound in a variety of common organic solvents. It is crucial to note that solubility is temperature-dependent; where available, the temperature at which the measurement was taken is provided.

| Solvent | Chemical Formula | Solvent Type | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference(s) |

| Ethanol | C₂H₅OH | Polar Protic | 12.5 | 25 | [4] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | 76.9 | 25 | [4] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Not Specified | [1][4] |

| Benzene | C₆H₆ | Non-polar | 4.12 | 25 | [4] |

| Carbon Tetrachloride | CCl₄ | Non-polar | 0.444 | 25 | [4] |

| Formic Acid (95%) | HCOOH | Polar Protic | 3.11 | 18.6 | [4] |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | [3] |

| Isopropanol | C₃H₇OH | Polar Protic | Soluble | Not Specified | [3] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Not Specified | [5] |

| Ligroin | Mixture | Non-polar | Sparingly Soluble | Not Specified | [6] |

| Glycerol | C₃H₅(OH)₃ | Polar Protic | Soluble | Not Specified | [7] |

Note: "Soluble" indicates that the source states solubility without providing a quantitative value.

Visualizing Intermolecular Interactions

The following diagram illustrates the primary intermolecular forces between this compound and different classes of organic solvents.

Caption: Intermolecular interactions between this compound and different solvent types.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent. This protocol is a self-validating system, ensuring accuracy and reproducibility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until a saturated solution is formed. The concentration of the dissolved solute in the supernatant is then analyzed to determine the solubility.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials for analysis

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Causality: Using an excess of the solid ensures that the solution reaches saturation, a critical prerequisite for accurate solubility measurement.

-

-

Equilibration:

-

Place the sealed container in a constant temperature shaker bath.

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended.

-

Causality: A constant temperature is crucial as solubility is temperature-dependent. The extended equilibration time ensures that the dissolution and crystallization rates become equal, resulting in a stable saturated solution.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.

-

Causality: This step is critical to ensure that no undissolved solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

Causality: Filtration removes any remaining fine solid particles.

-

Dilute the filtered sample gravimetrically or volumetrically to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in appropriate units (e.g., g/100 g solvent, mg/mL, or mol/L) along with the temperature at which the measurement was performed.

-

Experimental Workflow Diagram:

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. For instance, the solubility of this compound in water increases significantly with a rise in temperature.[4]

-

Solvent Polarity: As discussed, the "like dissolves like" principle is a good general guideline. Polar protic solvents, capable of hydrogen bonding, are effective at dissolving this compound. Polar aprotic solvents can also solvate this compound through dipole-dipole interactions. Non-polar solvents rely on London dispersion forces, which are particularly effective for the large naphthalene ring system.

-

Pressure: For the solubility of a solid in a liquid, pressure has a negligible effect.

-

Presence of Impurities: The purity of both the this compound and the solvent can affect the measured solubility. Impurities can alter the intermolecular forces and lead to erroneous results.

Thermodynamics of Dissolution

The dissolution of this compound is governed by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of solution by the equation:

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative.

-

Enthalpy of Solution (ΔH_sol): This represents the heat absorbed or released during the dissolution process. It is the sum of the energy required to break the solute-solute and solvent-solvent bonds and the energy released from the formation of solute-solvent bonds. The enthalpy of fusion for this compound is 22.5 kJ/mol.[8]

-

Entropy of Solution (ΔS_sol): This is the change in the degree of randomness or disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid results in an increase in entropy. Studies on the transfer of this compound from water to water-ethanol mixtures indicate that the process is driven by a large increase in entropy.[9]

A deeper understanding of the thermodynamics of dissolution in various organic solvents can provide valuable insights for process design and optimization, particularly for crystallization and purification.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. Its unique chemical structure, featuring both a polar hydroxyl group and a non-polar aromatic system, allows for its dissolution in a wide range of solvents. This guide has provided a comprehensive overview of the theoretical principles, quantitative data, and experimental methodologies related to the solubility of this compound. By leveraging this information, researchers can make more informed decisions in their experimental designs, leading to more efficient and successful outcomes in their synthetic and developmental endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]

- 4. This compound [chemister.ru]

- 5. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 6. This compound | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. webqc.org [webqc.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Melting and Boiling Points of 2-Naphthol for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and organic synthesis, a profound understanding of the physicochemical properties of key intermediates is paramount. 2-Naphthol (β-naphthol), a crucial precursor in the synthesis of a wide array of dyes, pigments, and active pharmaceutical ingredients, is no exception. Its melting and boiling points are not merely physical constants; they are critical indicators of purity, identity, and stability. This guide provides an in-depth exploration of the melting and boiling points of this compound, delving into the theoretical underpinnings, robust experimental determination methodologies, and the practical implications for laboratory and industrial applications.

The Physicochemical Profile of this compound

This compound is a white to yellowish crystalline solid with a faint phenolic odor. Structurally, it consists of a naphthalene ring substituted with a hydroxyl group at the second position.[1][2] This molecular architecture dictates its physical and chemical behavior.

Molecular Structure and Intermolecular Forces: The "Why" Behind the Constants

The melting and boiling points of a substance are direct consequences of the strength of its intermolecular forces.[3][4] In the case of this compound, three primary forces are at play:

-

Hydrogen Bonding: The hydroxyl (-OH) group is the most significant contributor, allowing this compound molecules to form strong hydrogen bonds with one another. This requires a substantial amount of energy to overcome, leading to relatively high melting and boiling points compared to non-hydroxylated aromatic compounds.[5][6]

-

Dipole-Dipole Interactions: The polarized C-O and O-H bonds create a net dipole moment in the molecule, resulting in attractive dipole-dipole forces between adjacent molecules.[4]

-

Van der Waals Forces (London Dispersion Forces): The large, planar naphthalene ring system provides a significant surface area for temporary fluctuations in electron density, leading to considerable London dispersion forces.[6]

The combination of these forces, particularly the strong hydrogen bonding, necessitates significant thermal energy to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).

Caption: Intermolecular forces in this compound.

Quantitative Data: Melting and Boiling Points

The melting and boiling points of this compound are well-established, though slight variations in reported values exist due to differences in purity and measurement conditions.

| Property | Value | Source(s) |

| Melting Point | 121-123 °C | [1][2][7][8] |

| 120-122 °C | [9][10][11] | |

| 120-124 °C | [12][13] | |

| Boiling Point | 285-286 °C | [9][10][11][12] |

| 285 °C | [1][2][7][8] |

Note: The boiling point is reported at atmospheric pressure (760 mmHg).

The Critical Role of Purity: Understanding Deviations

For a pure crystalline solid, the melting point is a sharp, well-defined temperature. However, the presence of impurities can lead to two observable effects: a depression of the melting point and a broadening of the melting range.[14] This phenomenon, known as melting point depression, is a colligative property and serves as a reliable indicator of purity.[15][16] Conversely, non-volatile impurities tend to elevate the boiling point of a liquid, a phenomenon known as boiling point elevation.[15][17]

Caption: Effect of impurities on melting and boiling points.

Experimental Determination: Protocols and Best Practices

Accurate determination of the melting and boiling points of this compound is crucial for quality control and research. The following are standard, field-proven methodologies.

Melting Point Determination: The Capillary Method

This is the most common and accessible method for determining the melting point of a solid organic compound.[18]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

-

Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point of this compound.

-

Observation: Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has liquefied (the completion of melting). This range is the melting point.

For pharmacopeial purposes, specific procedures outlined in standards such as USP <741> should be followed, which detail apparatus calibration and precise heating rates.[7][8][19]

Boiling Point Determination: Thiele Tube and Reflux Methods

1. Thiele Tube Method (Micro Scale):

This method is suitable for small quantities of liquid, but since this compound is a solid at room temperature, it must first be melted.

Protocol:

-

Sample Preparation: Place a small amount of this compound in a small test tube and gently heat to melt it.

-

Capillary Inversion: Place a capillary tube (sealed at one end) open-end down into the molten this compound.

-

Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.[1][20][21]

-

Heating: Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube.

-

Observation: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat.

-

Boiling Point Reading: The liquid will begin to cool and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[2][12]

2. Reflux Method:

This method is suitable for larger quantities and provides a very accurate boiling point.

Protocol:

-

Apparatus Setup: Place approximately 5-10 g of this compound and a few boiling chips in a round-bottom flask. Fit a condenser vertically onto the flask.[22][23]

-

Heating: Heat the flask using a heating mantle. The this compound will melt and then begin to boil.

-

Establishing Reflux: Adjust the heating rate so that the condensation ring of the refluxing vapor is stable in the lower third of the condenser.[22]

-

Temperature Measurement: Suspend a thermometer in the vapor phase above the boiling liquid, with the top of the thermometer bulb level with the bottom of the condenser side arm. The stable temperature reading is the boiling point.[20]

Caption: Experimental workflows for melting and boiling point determination.

Advanced Techniques: Differential Scanning Calorimetry (DSC)

For highly accurate and automated determination of the melting point, Differential Scanning Calorimetry (DSC) is the gold standard.[24][25] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[26][27] The melting of this compound will appear as an endothermic peak on the DSC thermogram, from which the onset temperature, peak temperature, and enthalpy of fusion can be determined with high precision.

Purification of this compound: Ensuring Accurate Measurements

Given the significant impact of impurities on melting and boiling points, it is often necessary to purify this compound prior to characterization. Recrystallization is the most common and effective method.

Recrystallization Protocol:

-

Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective for this compound.[10][28]

-

Dissolution: Dissolve the impure this compound in a minimum amount of hot ethanol.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals thoroughly before determining their melting point.

Conclusion

The melting and boiling points of this compound are fundamental physical properties that provide critical insights into its identity and purity. A comprehensive understanding of the underlying intermolecular forces that dictate these constants, coupled with the proficient execution of standardized experimental protocols, is essential for any researcher or professional in the fields of chemistry and drug development. By adhering to the principles and methodologies outlined in this guide, scientists can ensure the quality and reliability of their work with this vital chemical intermediate.

References

- 1. timstar.co.uk [timstar.co.uk]

- 2. Boiling Points [thecatalyst.org]

- 3. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LabXchange [labxchange.org]

- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. scribd.com [scribd.com]

- 8. thinksrs.com [thinksrs.com]

- 9. prepchem.com [prepchem.com]

- 10. chemistry-solutions.com [chemistry-solutions.com]

- 11. infinitalab.com [infinitalab.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. byjus.com [byjus.com]

- 14. researchgate.net [researchgate.net]

- 15. How does the purity of a substance affect its melting and boiling points?.. [askfilo.com]

- 16. gauthmath.com [gauthmath.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 19. uspbpep.com [uspbpep.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chymist.com [chymist.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Reflux - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Differential Scanning Calorimetry Principle & Applications [bcluae.com]

- 27. hitachi-hightech.com [hitachi-hightech.com]

- 28. ochemonline.pbworks.com [ochemonline.pbworks.com]

Chemical structure and properties of beta-naphthol

An In-depth Technical Guide to Beta-Naphthol: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

Beta-naphthol, systematically known as naphthalen-2-ol or 2-naphthol, is a pivotal aromatic organic compound with the chemical formula C₁₀H₇OH.[1] As a hydroxylated derivative of naphthalene, it serves as a cornerstone intermediate in a multitude of industrial syntheses, ranging from the vibrant hues of azo dyes to the complex scaffolds of modern pharmaceuticals. This guide provides a comprehensive exploration of beta-naphthol's chemical structure, physicochemical properties, principal synthetic routes, and key chemical reactions. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Molecular Structure and Isomerism

Beta-naphthol consists of a naphthalene bicyclic aromatic system with a hydroxyl (-OH) group substituted at the second carbon position.[2] This specific placement distinguishes it from its isomer, alpha-naphthol (1-naphthol), and is fundamental to its unique reactivity and physical properties.[1][2] The naphthols are considered homologues of phenol but exhibit greater reactivity due to the extended π-electron system of the fused rings.[1][3]

X-ray crystallography reveals a planar bicyclic structure with C-C bond lengths averaging 1.40 Å, which is characteristic of aromatic systems.[4] The C-O bond length is approximately 1.36 Å, indicating partial double-bond character due to resonance stabilization of the lone pairs on the oxygen atom with the aromatic rings.[4]

Caption: Chemical structure of Beta-Naphthol (Naphthalen-2-ol).

Physicochemical Properties

Beta-naphthol is a colorless to yellow crystalline solid with a faint phenolic odor.[1][3][5] Its physical and chemical properties are critical determinants of its handling, reactivity, and application. The hydroxyl group allows for hydrogen bonding, influencing its melting point and solubility.[2]

| Property | Value | Source(s) |

| IUPAC Name | Naphthalen-2-ol | [1] |

| CAS Number | 135-19-3 | [1] |

| Molecular Formula | C₁₀H₈O | [1] |

| Molar Mass | 144.173 g·mol⁻¹ | [1] |

| Appearance | Colorless or yellow crystalline solid | [1] |

| Melting Point | 121 to 123 °C | [1][4] |

| Boiling Point | 285 °C | [1][4] |

| Density | 1.280 g/cm³ | [1][4] |

| Solubility in Water | 0.74 g/L | [1][4] |

| Solubility | Soluble in alcohols, ethers, chloroform, glycerol, and alkaline solutions | [1][2] |

| Acidity (pKa) | 9.51 | [1][4] |

| log Kow | 2.01 – 2.84 | [6] |

Synthesis and Industrial Manufacturing

The primary industrial route for beta-naphthol production is a two-step process starting from naphthalene.[1][6] This method, while traditional, remains economically viable for large-scale production.

Step 1: Sulfonation of Naphthalene Naphthalene is treated with sulfuric acid to yield naphthalene-2-sulfonic acid. C₁₀H₈ + H₂SO₄ → C₁₀H₇SO₃H + H₂O

Step 2: Caustic Fusion The resulting sulfonic acid is fused with molten sodium hydroxide at high temperatures (300-320 °C) to cleave the sulfonic acid group and form sodium 2-naphtholate.[1] C₁₀H₇(SO₃H) + 3 NaOH → C₁₀H₇ONa + Na₂SO₃ + 2 H₂O

Step 3: Neutralization The reaction mixture is then neutralized with an acid (e.g., sulfuric acid) to precipitate the final product, beta-naphthol.[1] C₁₀H₇ONa + H⁺ → C₁₀H₇OH + Na⁺

An alternative, more modern synthesis pathway is analogous to the cumene process for phenol production, which involves the oxidation of 2-isopropylnaphthalene.[1][7]

Caption: Traditional industrial synthesis pathway for Beta-Naphthol.

Key Chemical Reactions and Mechanisms

The reactivity of beta-naphthol is dominated by its hydroxyl group and the activated naphthalene ring. It readily participates in electrophilic aromatic substitution, with the incoming electrophile preferentially attacking the 1-position (ortho to the -OH group).[4][8]

Azo Coupling: The Foundation of Azo Dyes

The most significant reaction of beta-naphthol is its coupling with diazonium salts to form azo dyes.[9][10] This electrophilic aromatic substitution reaction is the cornerstone of a vast class of synthetic colorants. The hydroxyl group activates the ring, and in alkaline conditions, the resulting naphthoxide ion is even more reactive, facilitating the attack by the weakly electrophilic diazonium ion.

Caption: Mechanism of Azo Coupling with Beta-Naphthol.

Experimental Protocol: Synthesis of Phenylazo-β-naphthol (Sudan I)

-

Diazotization of Aniline: Dissolve 5 mL of aniline in a mixture of 16 mL of concentrated HCl and 16 mL of water.[11] Cool this solution in an ice bath to 0-5 °C. Slowly add a pre-cooled solution of 4 g of sodium nitrite in 20 mL of water, ensuring the temperature does not exceed 5 °C.[12] This forms the benzene diazonium chloride solution.

-

Preparation of Naphthol Solution: In a separate beaker, dissolve 8 g of beta-naphthol in 50 mL of a 10% sodium hydroxide solution.[12] Cool this solution in an ice bath.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the cold beta-naphthol solution with constant stirring.[12] A vibrant orange-red precipitate of the azo dye will form.[10][12]

-

Isolation and Purification: Maintain stirring for 30 minutes in the ice bath. Filter the solid product using a Buchner funnel, wash thoroughly with cold water, and dry.[11] The crude product can be recrystallized from glacial acetic acid or ethanol to improve purity.[12]

Other Important Reactions

-

Oxidative Coupling: Beta-naphthol can undergo oxidative coupling to form 1,1'-Bi-2-naphthol (BINOL), a C₂-symmetric ligand that is crucial in asymmetric catalysis.[13]

-

Ether and Ester Formation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.[8] For instance, reaction with acetic anhydride in an alkaline medium produces β-naphthyl acetate.[14]

-

Bucherer Reaction: This reaction converts beta-naphthol to 2-naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.

-

Friedel-Crafts Alkylation: Beta-naphthol undergoes regioselective Friedel-Crafts alkylation, typically at the C1 position, with reagents like allylic alcohols.[15]

Applications in Research and Industry

The versatile reactivity of beta-naphthol makes it an indispensable intermediate in numerous sectors.

-

Dye and Pigment Industry: This is the largest application area. Beta-naphthol is a precursor for a wide range of azo dyes (e.g., Sudan dyes) and pigments used in textiles, paper, plastics, and printing inks.[10][16][17] It is also used to produce important dye intermediates like Tobias acid and 2-hydroxy-3-naphthoic acid (BON acid).[18]

-

Pharmaceuticals: It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs).[16][19] A notable example is its use as an intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) naproxen.[9][20] It is also used in the synthesis of the antifungal agent tolnaftate.[20]

-

Agrochemicals: Beta-naphthol is used to produce fungicides, insecticides, and plant growth regulators such as 2-naphthoxyacetic acid.[9][13][19]

-

Polymers and Rubber: It functions as an antioxidant, preventing oxidative degradation and extending the service life of rubber and plastics.[9][16][19]

-

Analytical Chemistry: It is employed as a laboratory reagent for detecting certain ions and as a fluorescence indicator.[9]

Safety and Toxicology

Beta-naphthol is classified as harmful if swallowed or inhaled and can cause serious eye damage.[1][21] It is a skin irritant and can be absorbed through the skin.[13][22] Chronic exposure may lead to damage to the lungs, liver, and kidneys.[22] Environmentally, it is very toxic to aquatic organisms.[1][21] Therefore, handling requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area.[9][13]

Conclusion

Beta-naphthol is a compound of immense chemical and industrial significance. Its molecular structure, characterized by a hydroxylated naphthalene ring, endows it with a rich and versatile reactivity. From the foundational azo coupling reaction that colors our world to its role as a key building block in life-saving pharmaceuticals, beta-naphthol's influence is extensive. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for chemists and researchers seeking to harness its potential in developing new materials, medicines, and technologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. study.com [study.com]

- 3. This compound | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. This compound | 135-19-3 [chemicalbook.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. EP0796833B1 - Process for the preparation of beta-naphthol - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Beta naphthol [sulfochems.com]

- 10. nbinno.com [nbinno.com]

- 11. scribd.com [scribd.com]

- 12. byjus.com [byjus.com]

- 13. Different applications of 2-naphthol_Chemicalbook [chemicalbook.com]

- 14. praxilabs.com [praxilabs.com]

- 15. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]

- 16. Beta Naphthol Supplier | 135-19-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 17. News - Application of this compound [mit-ivy.com]

- 18. innospk.com [innospk.com]

- 19. nbinno.com [nbinno.com]

- 20. sanjaychemindia.com [sanjaychemindia.com]

- 21. dept.harpercollege.edu [dept.harpercollege.edu]

- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]

2-Naphthol tautomerism and reactivity

An In-depth Technical Guide to the Tautomerism and Reactivity of 2-Naphthol

Introduction

This compound (β-naphthol), a hydroxyl derivative of naphthalene, is a cornerstone intermediate in the chemical industry.[1][2] This colorless to slightly yellow crystalline solid, with the formula C₁₀H₇OH, is structurally analogous to phenol but exhibits distinct and more pronounced reactivity.[2] Its significance lies in its versatile chemical nature, which is governed by a delicate interplay between its aromaticity and the functional characteristics of its hydroxyl group. This guide provides an in-depth exploration of the tautomeric equilibrium of this compound and the resulting reactivity patterns that make it a critical precursor for the synthesis of dyes, pigments, pharmaceuticals, and rubber antioxidants.[3][4] For researchers and professionals in drug development and materials science, a comprehensive understanding of its mechanistic pathways is paramount for innovation.

Part 1: The Core Principle: Keto-Enol Tautomerism

Like many hydroxylated aromatic compounds, this compound exists in a state of tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium is between the enol (naphthalen-2-ol) form and the keto (naphthalen-2(1H)-one) form.[2]

The equilibrium overwhelmingly favors the enol form. This stability is a direct consequence of aromaticity. The enol tautomer retains a fully aromatic naphthalene ring system, a highly stabilized state. In contrast, the keto tautomer disrupts this aromaticity, a process that is energetically unfavorable.[5] While the keto form's concentration is typically negligible and often undetectable in solution under standard conditions, its transient existence is crucial for explaining certain reactivity patterns, most notably the Bucherer reaction.[2][5]

Several factors can influence the keto-enol equilibrium, including substitution, conjugation, hydrogen bonding, and, most powerfully, aromaticity.[5] For this compound, the high resonance energy of the aromatic system is the dominant factor that stabilizes the enol form.[5]

References

An In-Depth Technical Guide to the Isomeric Naphthols: A Comparative Analysis of 1-Naphthol and 2-Naphthol

Abstract

Naphthol, a bicyclic aromatic alcohol, exists as two primary isomers, 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol), which, despite their seemingly minor structural variance, exhibit distinct physicochemical properties, reactivity, and toxicological profiles. This comprehensive technical guide provides a detailed comparative analysis of these two crucial industrial intermediates. We will delve into their structural nuances, spectroscopic signatures, and divergent reactivity in key chemical transformations. Furthermore, this guide will elucidate their synthesis pathways and explore their wide-ranging applications in the pharmaceutical, agrochemical, and dye industries. Finally, a comparative toxicological assessment will be presented to provide a complete understanding of these versatile compounds for researchers, scientists, and drug development professionals.

Introduction: The Tale of Two Isomers

1-Naphthol and this compound are constitutional isomers with the chemical formula C₁₀H₈O, differing only in the position of the hydroxyl group on the naphthalene ring system.[1] This seemingly subtle distinction in the placement of the hydroxyl group profoundly influences their electronic distribution, steric environment, and, consequently, their chemical behavior and utility.[2] Both are colorless to white crystalline solids and are soluble in various organic solvents.[3][4] As homologues of phenol, the naphthols are pivotal precursors in the synthesis of a vast array of commercially significant compounds, including dyes, pharmaceuticals, and agricultural chemicals.[3][5][6] Understanding the unique characteristics of each isomer is paramount for their effective and safe utilization in research and industrial applications.

Physicochemical Properties: A Quantitative Comparison

The seemingly minor positional difference of the hydroxyl group leads to measurable distinctions in the physical properties of 1-naphthol and this compound. These differences are critical for considerations in reaction engineering, purification, and formulation development.

| Property | 1-Naphthol (α-Naphthol) | This compound (β-Naphthol) | Reference(s) |

| Molar Mass | 144.17 g/mol | 144.173 g·mol⁻¹ | [3][4] |

| Appearance | Colorless or white solid | Colorless crystalline solid | [3][4] |

| Melting Point | 95 to 96 °C | 121 to 123 °C | [3][4] |

| Boiling Point | 278 to 280 °C | 285 °C | [3][4] |

| Density | 1.10 g/cm³ | 1.280 g/cm³ | [3][4] |

| Solubility in Water | Slightly soluble | 0.74 g/L | [4][7] |

| pKa | 9.39 | 9.63 | [8] |

The higher melting point of this compound can be attributed to its more symmetrical structure, which allows for more efficient crystal packing compared to the less symmetrical 1-naphthol. The slight difference in acidity, as indicated by their pKa values, is a direct consequence of the electronic effects of the naphthalene ring on the hydroxyl group. 1-Naphthol is slightly more acidic than this compound. This can be explained by the greater number of stable resonance structures of the 1-naphthoxide conjugate base where the aromaticity of one ring is preserved.[8]

Spectroscopic Signatures: Differentiating the Isomers

Spectroscopic techniques provide a powerful means to distinguish between 1-naphthol and this compound, with each isomer exhibiting a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers show distinct patterns in the aromatic region. In 1-naphthol, the proton at the 8-position (peri-proton) is significantly deshielded due to its close proximity to the hydroxyl group, resulting in a downfield shift.

¹³C NMR: The carbon NMR spectra also show characteristic differences. The chemical shift of the carbon atom bearing the hydroxyl group (C-1 in 1-naphthol and C-2 in this compound) is a key diagnostic feature.

A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for the unambiguous identification and purity assessment of these isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The position of the hydroxyl group influences the π-electron system of the naphthalene ring, leading to shifts in the absorption maxima (λmax). In a nonpolar solvent like n-hexane, 1-naphthol exhibits two overlapping absorption bands (¹Lₐ and ¹Lₑ), while in this compound, these bands are more distinctly separated.[9]

| Isomer | Solvent | λmax (nm) | Reference |

| 1-Naphthol | n-Hexane | ~311 (¹Lₑ), ~332 (¹Lₐ) | [9] |

| This compound | n-Hexane | ~303 (¹Lₑ), ~351 (¹Lₐ) | [9] |

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of both isomers is the strong, broad absorption band corresponding to the O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will also show distinct patterns of C-H and C-C vibrations characteristic of the substitution pattern on the naphthalene ring.

Synthesis of 1-Naphthol and this compound

The industrial production of 1-naphthol and this compound relies on well-established multi-step synthetic routes starting from naphthalene.

Synthesis of 1-Naphthol

A common method for the synthesis of 1-naphthol involves the nitration of naphthalene to 1-nitronaphthalene, followed by hydrogenation to 1-naphthylamine, and subsequent hydrolysis.[3]

Caption: Synthesis pathway for 1-Naphthol.

Synthesis of this compound

The traditional synthesis of this compound begins with the sulfonation of naphthalene. The temperature of this reaction is a critical factor in determining the isomeric product ratio. At higher temperatures (around 160°C), the thermodynamically more stable 2-naphthalenesulfonic acid is the major product. This is then fused with sodium hydroxide followed by acidification to yield this compound.[4]

Caption: Synthesis pathway for this compound.

Chemical Reactivity: A Tale of Two Rings

The position of the hydroxyl group dictates the regioselectivity of electrophilic substitution and other key reactions.

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating group, directing incoming electrophiles to specific positions on the naphthalene ring.

-

1-Naphthol: Electrophilic substitution, such as nitration and halogenation, predominantly occurs at the C4 (para) and C2 (ortho) positions. The C4 position is generally favored due to less steric hindrance.[3]

-

This compound: In this compound, electrophilic attack characteristically occurs at the C1 position.[4]

This difference in regioselectivity is fundamental to the synthesis of a wide range of derivatives from each isomer.

Azo Coupling Reactions

Both 1-naphthol and this compound are extensively used as coupling components in the synthesis of azo dyes. The diazonium salt couples at the activated position of the naphthol ring.

-

1-Naphthol: Azo coupling typically occurs at the C4 position.

-

This compound: Azo coupling occurs at the C1 position.

The resulting azo dyes derived from this compound are generally more commercially important than those from 1-naphthol.[3]

Experimental Protocol: Synthesis of an Azo Dye from this compound

-

Diazotization of an Aromatic Amine (e.g., Aniline):

-

Dissolve aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.[10]

-

-

Preparation of the Naphthol Solution:

-

Dissolve this compound in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.[10]

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold this compound solution with vigorous stirring.

-

A brightly colored azo dye will precipitate.

-

Maintain the temperature below 10 °C during the addition.

-

Continue stirring for 30 minutes to ensure complete reaction.

-

Filter the dye, wash with cold water, and dry.[10]

-

Caption: Experimental workflow for the synthesis of an azo dye.

Applications in Drug Development and Industry

The distinct reactivity of 1-naphthol and this compound has led to their use as precursors in the synthesis of a variety of important molecules.

Applications of 1-Naphthol

1-Naphthol is a key starting material for the synthesis of:

-

Pharmaceuticals: Including the non-selective beta-blocker nadolol , the antidepressant sertraline , and the anti-protozoan agent atovaquone .[3][11]

-

Agrochemicals: It is a precursor to the insecticide carbaryl .[3]

-

Dyes and Pigments: While less common than this compound derivatives, it is used in the manufacture of some azo dyes.[3][12]

Synthetic Highlight: Nadolol Synthesis

The synthesis of nadolol, a cardiovascular drug, utilizes 1-naphthol as a key building block. The synthesis involves several steps, including the formation of an epoxide intermediate which is then reacted with tert-butylamine.[13][14]

Applications of this compound

This compound is a versatile precursor for:

-

Dyes and Pigments: It is a crucial intermediate for a wide range of azo dyes and pigments.[8]

-

Pharmaceuticals: It is a metabolite of naphthalene and is studied in the context of drug metabolism.[8]

-

Chiral Ligands: The oxidative coupling of this compound produces 1,1'-bi-2-naphthol (BINOL) , a C₂-symmetric ligand that is widely used in asymmetric catalysis.[4][15]

-

Other Industrial Chemicals: It is used in the production of rubber antioxidants, fungicides, and preservatives.[13]

Synthetic Highlight: BINOL Synthesis

The synthesis of racemic BINOL is achieved through the oxidative coupling of this compound, often using iron(III) chloride as the oxidant.[15][16] The resolution of racemic BINOL or the use of chiral catalysts allows for the preparation of enantiomerically pure BINOL.[16]

Comparative Toxicology

Both 1-naphthol and this compound are metabolites of naphthalene and have been studied for their toxicological effects.[14]

-

Cytotoxicity and Genotoxicity: Studies have shown that both 1-naphthol and this compound can induce DNA damage in human lymphocytes.[14][17] One study indicated that this compound was more effective at inducing DNA fragmentation than 1-naphthol at the same concentration.[14]

-

Inhibition of Cell Proliferation: Both isomers have been found to inhibit the clonogenicity of human hematopoietic progenitors.[7]

-

Irritation: 1-Naphthol can cause skin and eye irritation.[18]

It is crucial for researchers and industrial chemists to handle both isomers with appropriate safety precautions, including the use of personal protective equipment and working in well-ventilated areas.

Conclusion

The isomeric pair of 1-naphthol and this compound serves as a compelling case study in how subtle changes in molecular structure can lead to significant differences in physical properties, chemical reactivity, and biological activity. While both are indispensable building blocks in the chemical industry, their distinct characteristics necessitate a tailored approach to their application. A thorough understanding of their individual profiles, as outlined in this guide, is essential for leveraging their full potential in the development of novel pharmaceuticals, advanced materials, and vibrant colorants, while ensuring their safe and responsible handling.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 3. s3.smu.edu [s3.smu.edu]

- 4. researchgate.net [researchgate.net]

- 5. US2812321A - Process for diazotization and coupling - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. In vitro toxicity of naphthalene, 1-naphthol, this compound and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. CA1272211A - Process for the manufacture of nadolol - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. rsisinternational.org [rsisinternational.org]

- 16. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Naphthol as a Metabolite of Naphthalene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naphthalene, a prevalent polycyclic aromatic hydrocarbon (PAH), undergoes extensive metabolic activation primarily mediated by the cytochrome P450 (CYP) enzyme system. A critical step in this biotransformation is the formation of a highly reactive naphthalene-1,2-oxide intermediate, which subsequently rearranges to form hydroxylated metabolites, including 1-naphthol and 2-naphthol. While 1-naphthol is often the more abundant isomer, this compound serves as a crucial and specific biomarker for naphthalene exposure. This guide provides a detailed exploration of the biochemical pathways leading to this compound formation, its toxicological implications, and the analytical methodologies essential for its accurate quantification in biological matrices. We will delve into the enzymatic specificities of CYP isoforms, the kinetics of metabolite formation, the necessity of Phase II conjugation for detoxification, and validated, step-by-step protocols for sample analysis. This document is intended to serve as a comprehensive resource for professionals engaged in toxicology, environmental health, and drug metabolism research.

Introduction to Naphthalene and its Metabolic Fate

Naphthalene is the simplest PAH, consisting of two fused benzene rings. It is recognized as an environmental pollutant, a component of jet fuel, and has been classified as a potential human carcinogen.[1] Exposure occurs through inhalation of ambient air, particularly from sources like cigarette smoke, industrial emissions, and the use of moth repellents.[2] The toxicity of naphthalene is not primarily due to the parent compound itself but rather to its reactive metabolites formed during biotransformation.[3] Understanding these metabolic pathways is paramount for assessing exposure, predicting toxicity, and developing potential therapeutic interventions. Among its various metabolites, the naphthols, particularly this compound, are of significant interest as biomarkers for quantifying total-body exposure to naphthalene and other PAHs.[4][5]

The Biochemical Pathway: From Naphthalene to this compound

The metabolism of naphthalene is a multi-step process involving both Phase I and Phase II enzymatic reactions, predominantly occurring in the liver but also in other tissues like the lungs and nasal olfactory mucosa.[6][7]

Phase I Metabolism: The Genesis of Naphthols

The initial and rate-limiting step in naphthalene's metabolic activation is its oxidation by cytochrome P450 monooxygenases.[6]

-

Formation of Naphthalene-1,2-oxide: CYP enzymes catalyze the epoxidation of naphthalene to form the highly reactive and unstable electrophile, naphthalene-1,2-oxide.[3][8] This arene epoxide is a critical intermediate, believed to be the primary agent responsible for naphthalene-induced toxicity through covalent binding to cellular macromolecules.[3]

-

Enzymatic Specificity and Rearrangement: The naphthalene-1,2-oxide intermediate can follow several paths. It can be detoxified by epoxide hydrolase to form trans-1,2-dihydro-1,2-naphthalenediol or by glutathione S-transferases.[9] Alternatively, it undergoes spontaneous, non-enzymatic rearrangement to yield 1-naphthol and this compound.[10][11]

In vitro studies using human liver microsomes have elucidated the specific CYP isoforms responsible for these transformations. CYP1A2 is the most efficient isoform for producing 1-naphthol and the dihydrodiol, whereas CYP3A4 is the most effective for this compound production .[1][12] This enzymatic distinction is a key causal factor behind the differential formation rates of the two naphthol isomers.

Caption: Phase I metabolic activation of naphthalene to its primary metabolites.

Kinetic Profile of Naphthol Formation

Studies with pooled human liver microsomes have characterized the kinetics of naphthalene metabolism, revealing significant differences in the formation rates of its primary metabolites.

| Metabolite | K_m_ (μM) | V_max_ (pmol/mg protein/min) | Primary CYP Isoform |

| trans-1,2-dihydro-1,2-naphthalenediol | 23 | 2860 | CYP1A2 |

| 1-Naphthol | 40 | 268 | CYP1A2 |

| This compound | 116 | 22 | CYP3A4 |

| Table based on data from Cho et al., 2006, as cited in[6]. |

This data clearly illustrates that while the formation of the dihydrodiol is the most rapid pathway, this compound is produced with the lowest velocity and has the lowest affinity (highest K_m_) for the metabolizing enzymes. This causality explains why this compound is typically found in lower concentrations than 1-naphthol in urine.[13]

Phase II Metabolism: Detoxification and Excretion